molecular formula C11H13N3S B6257704 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 1251395-57-9

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B6257704
CAS No.: 1251395-57-9
M. Wt: 219.3
InChI Key:
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Description

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methylphenylacetonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired triazole-thiol compound. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or other reducing agents can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of alkylated or acylated triazole-thiol derivatives.

Scientific Research Applications

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[2-(4-methylphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

1251395-57-9

Molecular Formula

C11H13N3S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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